4-Amino-3-fluoro-5-methylbenzoicacid
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Overview
Description
4-amino-3-fluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, featuring an amino group at the 4-position, a fluorine atom at the 3-position, and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-fluoro-5-methylbenzoic acid typically involves the following steps:
Starting Material: The process begins with 2-amino-1-fluorobenzene.
Reaction with Sodium Cyanate: 2-amino-1-fluorobenzene is reacted with sodium cyanate to form 2-amino-1-fluorobenzonitrile.
Hydrolysis: The resulting 2-amino-1-fluorobenzonitrile undergoes hydrolysis to yield 4-amino-3-fluoro-5-methylbenzoic acid.
Industrial Production Methods
Industrial production methods for 4-amino-3-fluoro-5-methylbenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-fluoro-5-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acids, while reduction can produce various amines.
Scientific Research Applications
4-amino-3-fluoro-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-amino-3-fluoro-5-methylbenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The amino and fluorine groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-amino-5-fluoro-4-methylbenzoic acid: Similar structure but different positioning of functional groups.
4-amino-3-trifluoromethylphenol: Contains a trifluoromethyl group instead of a single fluorine atom.
4-bromo-2-fluoro-5-methylbenzoic acid: Features a bromine atom instead of an amino group
Uniqueness
4-amino-3-fluoro-5-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
4-amino-3-fluoro-5-methylbenzoic acid |
InChI |
InChI=1S/C8H8FNO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
YMHWVTQOVLACFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)F)C(=O)O |
Origin of Product |
United States |
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